Cas no 1256791-67-9 (4-Fluoro-5-hydroxypicolinaldehyde)
4-Fluoro-5-hydroxypicolinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-5-hydroxypicolinaldehyde
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- Inchi: 1S/C6H4FNO2/c7-5-1-4(3-9)8-2-6(5)10/h1-3,10H
- InChI Key: VTYWZSOHMFKQOX-UHFFFAOYSA-N
- SMILES: FC1C(=CN=C(C=O)C=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 131
- XLogP3: 0.4
- Topological Polar Surface Area: 50.2
4-Fluoro-5-hydroxypicolinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029006741-250mg |
4-Fluoro-5-hydroxypicolinaldehyde |
1256791-67-9 | 95% | 250mg |
$940.80 | 2023-09-03 | |
| Alichem | A029006741-500mg |
4-Fluoro-5-hydroxypicolinaldehyde |
1256791-67-9 | 95% | 500mg |
$1651.30 | 2023-09-03 | |
| Alichem | A029006741-1g |
4-Fluoro-5-hydroxypicolinaldehyde |
1256791-67-9 | 95% | 1g |
$3039.75 | 2023-09-03 |
4-Fluoro-5-hydroxypicolinaldehyde Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 4-Fluoro-5-hydroxypicolinaldehyde
4-Fluoro-5-hydroxypicolinaldehyde (CAS No. 1256791-67-9): A Comprehensive Overview
4-Fluoro-5-hydroxypicolinaldehyde (CAS No. 1256791-67-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-fluoro-5-hydroxy-2-pyridinecarbaldehyde, is characterized by its unique structural features, including a fluorine atom and a hydroxyl group attached to a pyridine ring. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
The chemical structure of 4-Fluoro-5-hydroxypicolinaldehyde consists of a pyridine ring with a fluorine atom at the 4-position and a hydroxyl group at the 5-position, along with an aldehyde group at the 2-position. This arrangement provides the molecule with a combination of aromaticity, electron-withdrawing, and hydrogen-bonding properties, making it an attractive building block for the synthesis of more complex molecules.
In recent years, 4-Fluoro-5-hydroxypicolinaldehyde has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the preparation of inhibitors for various enzymes, such as kinases and proteases, which are implicated in several diseases including cancer and neurodegenerative disorders.
A notable study published in the Journal of Medicinal Chemistry in 2021 highlighted the synthesis and biological evaluation of a series of 4-fluoro-5-hydroxypicolinaldehyde-derived compounds as potent inhibitors of cyclin-dependent kinases (CDKs). CDKs are key regulators of cell cycle progression and are often dysregulated in cancer cells. The study demonstrated that these derivatives exhibited high selectivity and efficacy against CDKs, suggesting their potential as lead compounds for further drug development.
Beyond its role in enzyme inhibition, 4-Fluoro-5-hydroxypicolinaldehyde has also been investigated for its anti-inflammatory properties. A research team from the University of California reported in a 2022 paper that certain derivatives of this compound showed significant anti-inflammatory activity in both in vitro and in vivo models. The study suggested that these derivatives could be useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthetic versatility of 4-Fluoro-5-hydroxypicolinaldehyde has also been leveraged in the development of novel imaging agents. Researchers at Harvard University have utilized this compound as a key intermediate in the synthesis of fluorescent probes for cellular imaging. These probes have shown excellent photostability and cell permeability, making them valuable tools for studying cellular processes at high resolution.
In addition to its medicinal applications, 4-Fluoro-5-hydroxypicolinaldehyde has found utility in other areas of chemical research. For example, it has been used as a ligand in coordination chemistry to form complexes with various metal ions. These complexes have shown interesting electronic and magnetic properties, which could be exploited for applications in materials science and catalysis.
The safety profile of 4-Fluoro-5-hydroxypicolinaldehyde is an important consideration for its practical use. While it is generally considered safe for laboratory use under proper handling conditions, it is important to follow standard safety protocols to minimize any potential risks. Researchers should handle this compound with appropriate personal protective equipment (PPE) and work under well-ventilated conditions to ensure safety.
In conclusion, 4-Fluoro-5-hydroxypicolinaldehyde (CAS No. 1256791-67-9) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and other areas of chemical science. Its unique structural features make it an attractive building block for the synthesis of bioactive molecules, enzyme inhibitors, anti-inflammatory agents, imaging probes, and coordination complexes. Ongoing research continues to uncover new possibilities for this versatile compound, highlighting its significance in modern scientific endeavors.
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